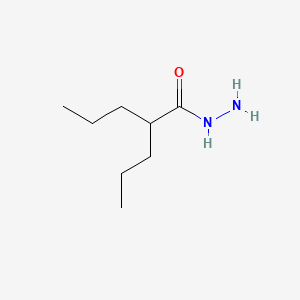
Valeric acid, 2-propyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of valeric acid, 2-propyl-, hydrazide typically involves the reaction of valeric acid or its derivatives with hydrazine hydrate. The process can be summarized as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol and an acid catalyst.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the hydrazide.
Industrial Production Methods: In an industrial setting, the production of hydrazides, including this compound, can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Valeric acid, 2-propyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Valeric acid, 2-propyl-, hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Mechanism of Action
The mechanism of action of valeric acid, 2-propyl-, hydrazide involves its interaction with biological targets through its hydrazide group. This group can form covalent bonds with enzymes or receptors, thereby modulating their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparison with Similar Compounds
Valeric Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacks the hydrazide group.
Isovaleric Acid: A branched-chain isomer of valeric acid with different chemical properties.
Butyric Acid: A shorter-chain carboxylic acid with similar reactivity but different biological effects.
Uniqueness: Valeric acid, 2-propyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent acid and other similar compounds. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and industrial applications .
Properties
CAS No. |
22632-36-6 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-propylpentanehydrazide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) |
InChI Key |
SPBGNIXKTUSIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















